

# Methyl 3-amino-5-bromopicolinate molecular weight and formula

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## Compound of Interest

Compound Name: Methyl 3-amino-5-bromopicolinate

Cat. No.: B1392811

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An In-depth Technical Guide to **Methyl 3-amino-5-bromopicolinate**: Properties, Synthesis, and Applications

## Foreword

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives offer a versatile platform for constructing novel therapeutic agents. Among these, **Methyl 3-amino-5-bromopicolinate** has emerged as a key building block, valued for its specific arrangement of functional groups—an amino group, a bromine atom, and a methyl ester—which provide multiple reaction handles for molecular elaboration. This guide offers a comprehensive technical overview of **Methyl 3-amino-5-bromopicolinate**, consolidating its physicochemical properties, outlining a plausible synthetic pathway with detailed protocols, and discussing its significance in the broader context of chemical and pharmaceutical research.

## Core Molecular and Physicochemical Properties

**Methyl 3-amino-5-bromopicolinate** is a substituted pyridine derivative. The precise identity and characteristics of this compound are fundamental to its application in synthesis.

## Molecular Identity

- Chemical Name: **Methyl 3-amino-5-bromopicolinate**

- Synonyms: 3-Amino-5-bromopyridin-2-carboxylic acid methyl ester, Methyl 3-amino-5-bromopyridine-2-carboxylate[1][2]
- CAS Number: 1072448-08-8[1][3][4]

## Quantitative Data Summary

The key physicochemical properties of **Methyl 3-amino-5-bromopicolinate** are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	231.05 g/mol	[1][2]
Exact Mass	229.96909 u	[1][3]
Density	1.662 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
Boiling Point	371.9 ± 37.0 °C at 760 mmHg (Predicted)	[1][2][3]
Flash Point	178.7 ± 26.5 °C (Predicted)	[3]
pKa	0.30 ± 0.10 (Predicted)	[1][2]

## Synthesis of Methyl 3-amino-5-bromopicolinate: A Proposed Pathway

While direct, single-publication synthesis pathways are not extensively documented, a chemically sound and logical route can be constructed from commercially available precursors by examining established methodologies for analogous pyridine derivatives.[5][6] The proposed synthesis begins with 3-aminopicolinic acid and proceeds through bromination followed by esterification.

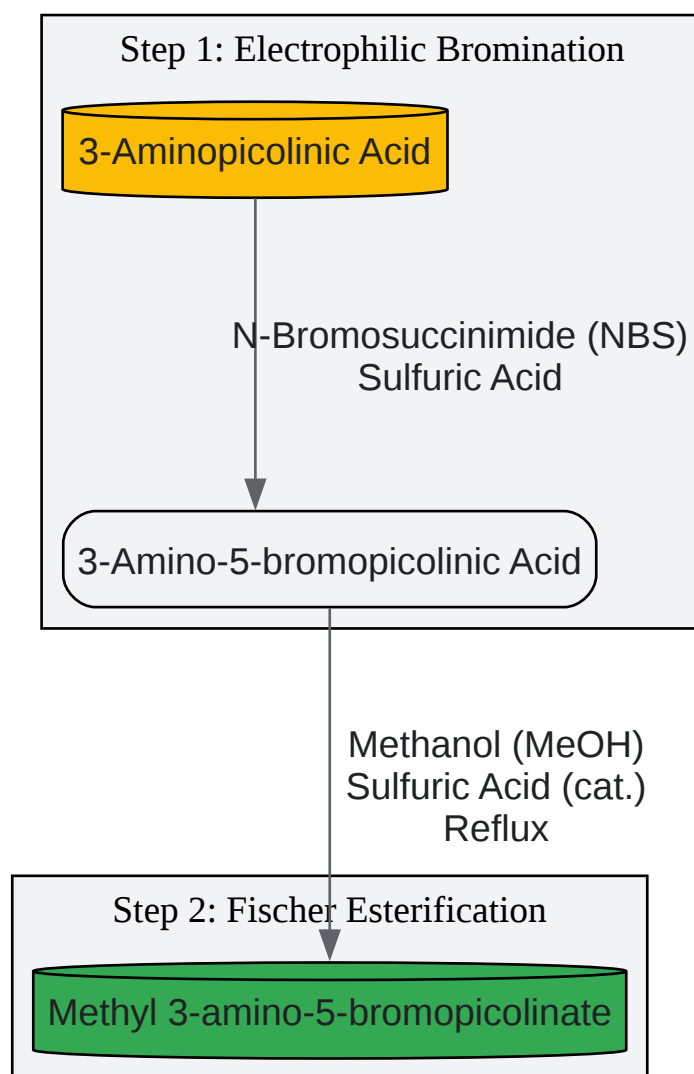
## Rationale for Synthetic Strategy

The chosen pathway is predicated on a two-step functionalization of a simple pyridine core.

- **Electrophilic Bromination:** The pyridine ring, activated by the amino and carboxylic acid groups, is susceptible to electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. However, the 2-position is occupied by the carboxylic acid, and the 4- and 6-positions are sterically and electronically influenced. The 5-position becomes a favorable site for bromination.
- **Esterification:** The final step involves the conversion of the picolinic acid to its methyl ester. A standard acid-catalyzed Fischer esterification is a reliable and high-yielding method for this transformation.

## Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-aminopicolinic acid to **Methyl 3-amino-5-bromopicolinate**.



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Caption: Proposed two-step synthesis of **Methyl 3-amino-5-bromopicolinate**.

## Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

### Step 1: Synthesis of 3-Amino-5-bromopicolinic Acid

- Principle: This step involves the regioselective bromination of 3-aminopicolinic acid at the C5 position using N-Bromosuccinimide (NBS) as the bromine source in a strong acid medium,

which facilitates the electrophilic substitution.

- Methodology:
  - To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq.).
  - Carefully add concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) with cooling in an ice bath to dissolve the starting material.
  - Once the solution is homogeneous and cooled to 0-5 °C, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
  - In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
  - Upon completion, carefully pour the reaction mixture onto crushed ice.
  - Adjust the pH of the resulting slurry to ~4-5 using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
  - Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromopicolinic acid.

## Step 2: Synthesis of **Methyl 3-amino-5-bromopicolinate**

- Principle: The carboxylic acid functional group of the intermediate is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol serves as both the solvent and the reagent.
- Methodology:
  - Suspend the dried 3-amino-5-bromopicolinic acid (1.0 eq.) in methanol (MeOH) in a round-bottom flask fitted with a reflux condenser.

- Carefully add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) (e.g., 0.1-0.2 eq.).
- Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
- In-Process Control: Monitor the ester formation via TLC, observing the appearance of a new, less polar spot corresponding to the methyl ester product.
- After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **Methyl 3-amino-5-bromopicolinate**. The final product's identity and purity can be confirmed using techniques like NMR and LC-MS.

## Applications in Research and Development

While specific biological activities of **Methyl 3-amino-5-bromopicolinate** are not widely published, its value lies in its role as a versatile synthetic intermediate. Structurally related aminobromopyridines serve as crucial building blocks in the synthesis of complex molecules in pharmaceuticals and agrochemicals.[7] The strategic placement of the amino, bromo, and methyl ester groups allows for a variety of subsequent chemical transformations:

- Suzuki and Stille Cross-Coupling: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to build more complex nitrogen-containing scaffolds.

- **Amide Coupling:** The amino group can be acylated or used in coupling reactions to extend the molecular structure.
- **Ester Hydrolysis/Amidation:** The methyl ester can be hydrolyzed back to the carboxylic acid or converted directly into amides, providing another point of diversification.

The potential applications are broad, and this compound is a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where substituted pyridine cores are prevalent.[7]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 3-amino-5-bromopicolinate** is essential.

- **Hazards:** The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
- **Handling:** Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.

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